Cyclohexanimine, 2,6-dimethyl-

説明

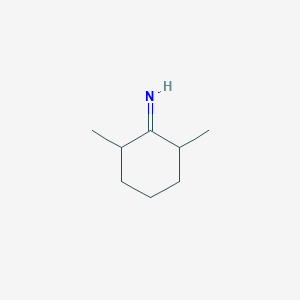

The compound "Cyclohexanimine, 2,6-dimethyl-" (CAS 6850-63-1) is a cyclohexane derivative with a primary amine functional group and two methyl substituents at the 2 and 6 positions of the cyclohexane ring. Its molecular formula is C₈H₁₇N, with a molecular weight of 127.23 g/mol . While the term "cyclohexanimine" typically refers to an imine (C=N bond), the evidence provided primarily describes amine derivatives (C-NH₂).

Key properties include:

特性

CAS番号 |

13652-33-0 |

|---|---|

分子式 |

C8H15N |

分子量 |

125.21 g/mol |

IUPAC名 |

2,6-dimethylcyclohexan-1-imine |

InChI |

InChI=1S/C8H15N/c1-6-4-3-5-7(2)8(6)9/h6-7,9H,3-5H2,1-2H3 |

InChIキー |

DQTFHATYWYGPQG-UHFFFAOYSA-N |

SMILES |

CC1CCCC(C1=N)C |

正規SMILES |

CC1CCCC(C1=N)C |

他のCAS番号 |

13652-33-0 |

同義語 |

2,6-Dimethylcyclohexanimine |

製品の起源 |

United States |

科学的研究の応用

Pharmaceutical Applications

Cyclohexanimine, 2,6-dimethyl- serves as a crucial building block in the synthesis of several pharmaceutical agents. Its derivatives are involved in the production of:

- Mucolytics : Compounds that help in thinning mucus, making it easier to expel.

- Analgesics : Pain-relieving medications.

- Bronchodilators : Drugs that relax bronchial muscles to improve airflow in conditions like asthma.

Table 1: Pharmaceutical Compounds Derived from Cyclohexanimine

| Compound Name | Application |

|---|---|

| Acetohexamide | Antidiabetic agent |

| Bromhexine | Mucolytic agent |

| Cilostazol | Antiplatelet agent |

| Glibenclamide | Antidiabetic agent |

These compounds highlight the versatility of cyclohexanimine as a precursor in medicinal chemistry.

Industrial Applications

In industry, cyclohexanimine is primarily utilized as an intermediate in the production of:

- Vulcanization Accelerators : These are essential for rubber processing, enhancing the durability and elasticity of rubber products.

- Corrosion Inhibitors : Cyclohexanimine effectively prevents corrosion in various industrial applications, particularly in water treatment processes.

Table 2: Industrial Uses of Cyclohexanimine

| Application Type | Description |

|---|---|

| Vulcanization | Used as a precursor for sulfenamide-based accelerators |

| Corrosion Inhibition | Acts as an effective agent to protect metals from corrosion |

| Adhesives and Sealants | Integral component in formulations for enhanced bonding |

Environmental Impact and Safety Considerations

While cyclohexanimine has significant utility, its environmental impact and safety must also be considered. It is classified as an extremely hazardous substance under U.S. regulations due to its corrosive nature and potential health effects upon exposure.

Case Study: Toxicity Assessment

A study evaluating the toxicity of cyclohexanimine revealed that it has a low acute toxicity level with an LD50 (rat; oral) of approximately 0.71 ml/kg. Chronic exposure has been linked to skin abnormalities and cytotoxic effects on various organs .

類似化合物との比較

Table 1: Structural and Molecular Comparison

| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| 2,6-Dimethylcyclohexanamine | 6850-63-1 | C₈H₁₇N | 127.23 | 2,6-dimethyl, primary amine |

| 4,4'-Methylenebis(cyclohexylamine) | 1761-71-3 | C₁₃H₂₆N₂ | 210.36 | Two cyclohexyl groups, methylene bridge |

| Cyclohexylamine | 108-91-8 | C₆H₁₁NH₂ | 99.17 | Unsubstituted, primary amine |

| N,N-Dimethylcyclohexanamine | N/A | C₈H₁₇N | 127.23 | N,N-dimethyl, tertiary amine |

| 2,6-Dimethylcyclohexanol | 5337-72-4 | C₈H₁₆O | 128.21 | 2,6-dimethyl, hydroxyl group |

Reactivity and Functional Group Differences

- 2,6-Dimethylcyclohexanamine : As a primary amine, it participates in nucleophilic substitution, salt formation, and condensation reactions. The methyl groups sterically hinder reactions at the amine site .

- 4,4'-Methylenebis(cyclohexylamine) : A diamine with two primary amines, enabling crosslinking in polymer synthesis. Its geometric isomers (trans-trans, cis-cis, cis-trans) influence crystallinity and reactivity .

- Cyclohexylamine : The parent compound exhibits higher solubility in polar solvents (e.g., water) compared to methyl-substituted derivatives due to reduced steric effects .

- N,N-Dimethylcyclohexanamine : A tertiary amine with lower basicity (pKa ~10) compared to primary amines (pKa ~11.5), affecting catalysis and acid-base reactivity .

Table 2: Physical and Chemical Properties

| Property | 2,6-Dimethylcyclohexanamine | 4,4'-Methylenebis(cyclohexylamine) | Cyclohexylamine |

|---|---|---|---|

| Boiling Point | Not reported | >250°C (decomposes) | 134°C |

| Solubility | Limited in water | Insoluble in water | Miscible with water |

| Toxicity (LD50, oral rat) | Not reported | 1,200 mg/kg | 710 mg/kg |

| Applications | Pharmaceutical intermediates | Epoxy hardeners, polyurethanes | Corrosion inhibitors |

Key Research Findings

Steric Effects : Methyl substituents in 2,6-dimethylcyclohexanamine reduce its reactivity in nucleophilic acyl substitution compared to cyclohexylamine .

Isomer-Specific Behavior : 4,4'-Methylenebis(cyclohexylamine)’s trans-trans isomer forms more rigid polymers than cis-cis, impacting mechanical properties .

Toxicity Profile : Cyclohexylamine’s higher acute toxicity (LD50 = 710 mg/kg) compared to 4,4'-methylenebis(cyclohexylamine) (LD50 = 1,200 mg/kg) correlates with its solubility and bioavailability .

準備方法

Reaction Overview

The most industrially scalable method for synthesizing 2,6-dimethylcyclohexylamine derivatives, including cyclohexanimine, involves the catalytic hydrogenation and amination of 2,6-dimethylphenol (2,6-DMP). This single-step process, patented by, achieves >99% conversion and >95% selectivity under optimized conditions. The reaction proceeds via hydrogenation of the aromatic ring followed by amination of the resulting cyclohexanol intermediate (Figure 1):

Catalytic System and Conditions

-

Catalyst : Platinum (Pt) or palladium (Pd) supported on inert substrates (e.g., alumina, carbon).

-

Temperature : 150–250°C (optimal range: 180–220°C).

-

Pressure : 100–300 PSIG (optimal: 200 ± 25 PSIG).

-

Molar Ratios :

-

NH₃ : 2,6-DMP = 5–20 : 1

-

H₂ : 2,6-DMP = 7–20 : 1

-

-

Space Velocity (W/F) : 0.05–10 g catalyst per g 2,6-DMP per hour.

Mechanistic Pathway

-

Hydrogenation : The aromatic ring of 2,6-DMP is hydrogenated to form 2,6-dimethylcyclohexanol.

-

Amination : Cyclohexanol undergoes dehydrogenation to cyclohexanone, which reacts with ammonia to form the imine intermediate (cyclohexanimine).

-

Reduction : The imine is hydrogenated to the final amine product. Traces of cyclohexanimine may persist under incomplete hydrogenation.

Yield Optimization

| Parameter | Optimal Value | Conversion (%) | Selectivity (%) |

|---|---|---|---|

| Temperature | 200°C | 99.5 | 97 |

| Pressure | 200 PSIG | 99.2 | 95 |

| NH₃ : 2,6-DMP Ratio | 12 : 1 | 99.8 | 96 |

Retrosynthetic Strategies for Cyclohexanimine Derivatives

Functional Group Interconversion

The imine moiety in cyclohexanimine can be introduced via oxidation of 2,6-dimethylcyclohexylamine or condensation of cyclohexanone with ammonia. The Dieckmann condensation, detailed in, provides a framework for constructing the cyclohexane backbone:

Diels-Alder Cyclization

Cycloaddition of dienes and enophiles offers an alternative route to functionalized cyclohexane rings. For example, buta-1,3-diene and eth-1,2-dienoic acid yield cyclohex-4-ene-1,2-dicarboxylic acid, which can be derivatized to imines:

Structural and Spectroscopic Characterization

Molecular Properties

Spectral Data

| Technique | Key Signals |

|---|---|

| ¹H NMR | δ 1.2–1.8 (m, cyclohexane CH₂), δ 2.1 (s, CH₃) |

| IR | ν 1640 cm⁻¹ (C=N stretch) |

Industrial-Scale Production Considerations

Catalyst Deactivation and Regeneration

-

Poisoning Agents : Sulfur compounds, carbon deposits.

-

Regeneration : Oxidative treatment at 400°C removes coke; acid washing restores metal dispersion.

Emerging Methodologies and Research Gaps

Photocatalytic Amination

Recent studies propose visible-light-driven amination using TiO₂-based catalysts, though industrial viability remains unproven.

Q & A

Q. What are the common synthetic routes for preparing 2,6-dimethylcyclohexanamine, and how do reaction conditions influence yield and stereochemistry?

- Methodological Answer : A typical approach involves reductive amination of 2,6-dimethylcyclohexanone using ammonia and hydrogen gas in the presence of a catalyst (e.g., Raney nickel). Alternative methods include alkylation of cyclohexanamine derivatives with methyl halides under basic conditions. Reaction parameters such as temperature (optimized at 60–80°C), solvent polarity, and catalyst loading significantly affect yield and the cis/trans isomer ratio. For example, polar aprotic solvents like DMF may favor trans-isomer formation due to steric effects .

Q. Which analytical techniques are most reliable for confirming the structure and purity of 2,6-dimethylcyclohexanamine?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, with characteristic signals for methyl groups at δ ~1.0–1.2 ppm and amine protons at δ ~1.5–2.0 ppm. Fourier Transform Infrared (FTIR) spectroscopy can validate the presence of NH stretching (~3350 cm⁻¹). Purity is assessed via Thin-Layer Chromatography (TLC) using a solvent system of ethyl acetate/methanol/ammonia/cyclohexane (6:2:1:1) and iodine vapor visualization, where impurities must not exceed 1% intensity compared to the standard .

Q. How can researchers assess the stability of 2,6-dimethylcyclohexanamine under varying storage conditions?

- Methodological Answer : Accelerated stability studies under ICH guidelines (e.g., 40°C/75% relative humidity for 6 months) are recommended. Monitor degradation via Gas Chromatography-Mass Spectrometry (GC-MS) to detect oxidation byproducts (e.g., cyclohexanone derivatives). Store the compound in amber glass under inert gas (argon/nitrogen) at –20°C to minimize amine oxidation and moisture absorption .

Advanced Research Questions

Q. What mechanistic insights explain the stereoselectivity of 2,6-dimethylcyclohexanamine in catalytic reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations reveal that steric hindrance from the 2,6-dimethyl groups directs regioselectivity in Pd-catalyzed C–H activation. For example, in lactonization reactions, the bulky substituents favor axial coordination to the palladium center, promoting a stepwise SN2 mechanism over concerted pathways. Solvent effects (e.g., water content) further modulate transition-state energetics .

Q. How do structural modifications of 2,6-dimethylcyclohexanamine impact its reactivity in asymmetric synthesis?

- Methodological Answer : Introducing chiral auxiliaries (e.g., (R)-BINOL) or employing enantioselective catalysts (e.g., Ru-PHOX complexes) can enhance stereocontrol. For instance, N-alkylation with chiral electrophiles generates diastereomeric intermediates separable via chiral HPLC. X-ray crystallography and Circular Dichroism (CD) spectroscopy validate absolute configurations .

Q. What experimental strategies resolve contradictions in reported catalytic activity data for 2,6-dimethylcyclohexanamine derivatives?

- Methodological Answer : Cross-validate reaction conditions (e.g., substrate ratios, catalyst preactivation time) using Design of Experiments (DoE). For example, discrepancies in hydrogenation yields may arise from trace metal impurities; inductively coupled plasma mass spectrometry (ICP-MS) can identify contaminants. Reproduce studies under strictly anhydrous conditions to isolate moisture-sensitive variables .

Q. How can researchers interpret conflicting spectroscopic data for 2,6-dimethylcyclohexanamine isomers?

- Methodological Answer : Dynamic NMR experiments at variable temperatures (e.g., –40°C to 25°C) can resolve overlapping signals caused by rapid chair flipping in cyclohexane rings. For cis/trans isomers, Nuclear Overhauser Effect (NOE) spectroscopy identifies spatial proximity between methyl and amine groups, distinguishing axial vs. equatorial orientations .

Q. What safety protocols are critical when handling air-sensitive derivatives of 2,6-dimethylcyclohexanamine?

- Methodological Answer : Use Schlenk-line techniques for moisture-sensitive reactions. Equip fume hoods with oxygen sensors and conduct reactions under nitrogen/argon. For amine hydrochloride salts, avoid mixing with strong oxidizers (e.g., peroxides). Emergency protocols include immediate neutralization of spills with 5% acetic acid and PPE compliance (gloves, goggles, respirators) .

Q. How do computational models predict the solvation behavior of 2,6-dimethylcyclohexanamine in polar vs. nonpolar solvents?

- Methodological Answer : Molecular Dynamics (MD) simulations using AMBER or CHARMM force fields reveal preferential solvation in polar solvents (e.g., water) due to hydrogen bonding with the amine group. In nonpolar solvents (e.g., hexane), hydrophobic interactions dominate, leading to self-aggregation. Solvent-accessible surface area (SASA) calculations quantify these effects .

Q. What role does 2,6-dimethylcyclohexanamine play in modulating enzyme inhibition kinetics?

- Methodological Answer :

As a cyclohexylamine analog, it competitively inhibits monoamine oxidase (MAO) by mimicking the substrate’s hydrophobic binding pocket. Surface Plasmon Resonance (SPR) assays determine inhibition constants (Kᵢ), while stopped-flow kinetics reveal pH-dependent binding rates. Mutagenesis studies (e.g., Ala-scanning) identify key residues for affinity optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。